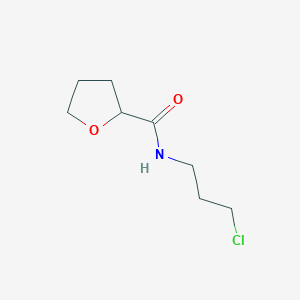![molecular formula C13H9N3O2S B13865177 5-hydroxy-2-[3-(1,3-thiazol-4-yl)phenyl]-1H-pyrimidin-6-one](/img/structure/B13865177.png)
5-hydroxy-2-[3-(1,3-thiazol-4-yl)phenyl]-1H-pyrimidin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-2-[3-(1,3-thiazol-4-yl)phenyl]-1H-pyrimidin-6-one is a heterocyclic compound that features a thiazole ring and a pyrimidinone moiety. The presence of these rings makes it a compound of interest in medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-[3-(1,3-thiazol-4-yl)phenyl]-1H-pyrimidin-6-one typically involves the formation of the thiazole ring followed by the construction of the pyrimidinone moiety. One common method involves the reaction of 3-(1,3-thiazol-4-yl)aniline with ethyl acetoacetate under acidic conditions to form the intermediate compound, which is then cyclized to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-hydroxy-2-[3-(1,3-thiazol-4-yl)phenyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydropyrimidinone derivative.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile.
Major Products
Oxidation: Formation of 5-keto-2-[3-(1,3-thiazol-4-yl)phenyl]-1H-pyrimidin-6-one.
Reduction: Formation of 5-hydroxy-2-[3-(1,3-thiazol-4-yl)phenyl]-1,2-dihydropyrimidin-6-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-hydroxy-2-[3-(1,3-thiazol-4-yl)phenyl]-1H-pyrimidin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-hydroxy-2-[3-(1,3-thiazol-4-yl)phenyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Pyrimidinone Derivatives: Compounds such as vorinostat and 5-fluorouracil are known for their anticancer properties.
Uniqueness
5-hydroxy-2-[3-(1,3-thiazol-4-yl)phenyl]-1H-pyrimidin-6-one is unique due to the combination of the thiazole and pyrimidinone rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C13H9N3O2S |
|---|---|
Poids moléculaire |
271.30 g/mol |
Nom IUPAC |
5-hydroxy-2-[3-(1,3-thiazol-4-yl)phenyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H9N3O2S/c17-11-5-14-12(16-13(11)18)9-3-1-2-8(4-9)10-6-19-7-15-10/h1-7,17H,(H,14,16,18) |
Clé InChI |
MONCLOFWGGTUNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=NC=C(C(=O)N2)O)C3=CSC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




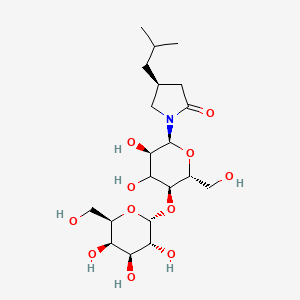


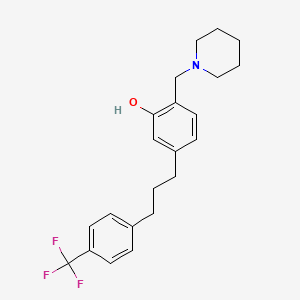
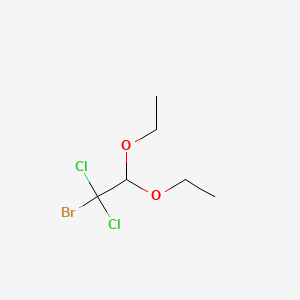

![2-[5-(4-Tert-butylphenyl)-1-methylpyrazol-3-yl]acetic acid](/img/structure/B13865136.png)
![methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate](/img/structure/B13865141.png)
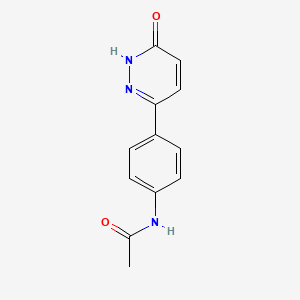

![tert-butyl N-[acetyl(ethyl)amino]carbamate](/img/structure/B13865162.png)
